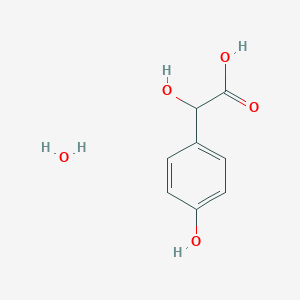

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate

Description

Properties

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4.H2O/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPBHLAWGXOMOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506557 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184901-84-6, 7198-10-9 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-4-hydroxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: Discovery, History, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, a key organic compound more commonly known as 4-hydroxymandelic acid monohydrate, holds a significant position in both synthetic chemistry and human biochemistry. While its history is not marked by a singular discovery event, its importance has grown with the development of synthetic methodologies and the elucidation of its biological roles. This technical guide provides a comprehensive overview of the compound, detailing its physicochemical properties, historical and modern synthetic protocols, and its recently discovered role in the vital coenzyme Q10 biosynthetic pathway. The information is presented to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction and Physicochemical Properties

This compound (4-hydroxymandelic acid monohydrate) is a crystalline solid that belongs to the class of alpha-hydroxy acids. Its structure, featuring a hydroxyl group on the alpha carbon adjacent to a carboxylic acid and a 4-hydroxyphenyl substituent, imparts it with versatile chemical reactivity and significant biological relevance. The compound typically exists as a monohydrate, with the chemical formula C₈H₁₀O₅.[1]

Physicochemical Data

A summary of the key physicochemical properties of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid and its hydrate is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₅ | PubChem[1] |

| Molecular Weight | 186.16 g/mol | PubChem[1] |

| CAS Number | 184901-84-6 | PubChem[1] |

| Melting Point | 82-85 °C (monohydrate) | ChemicalBook[2] |

| Solubility | Soluble in water | ChemicalBook[2] |

| pKa (strongest acidic) | 3.3 | Human Metabolome Database[3] |

| Appearance | White to Pink to Light Purple Solid | ChemicalBook |

Discovery and History: An Evolution of Synthesis

The history of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is intrinsically linked to the broader history of its parent compound, mandelic acid. Mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, an extract from bitter almonds.[4][5] The name "mandelic acid" is derived from the German word for almond, "Mandel".[4][5]

While a specific date for the first synthesis of the 4-hydroxy substituted derivative is not well-documented, its preparation has been a subject of interest for many years, primarily due to its utility as a precursor in the synthesis of pharmaceuticals. The most common and historically significant method for its synthesis is the condensation of phenol with glyoxylic acid. Over the years, various modifications to this fundamental reaction have been developed to improve yield and purity.

Table 2 provides a summary of various synthetic approaches for this compound, highlighting the evolution of the methodology.

| Method | Key Reagents | Reported Yield | Reference |

| Alkaline Condensation | Phenol, Glyoxylic acid, Alkali | 74% | US Patent 4,337,355[6] |

| Anion Exchange Resin Catalysis | Phenol, Glyoxylic acid, Anion exchange resin | 80% | Korean Patent KR950005766B1[7] |

| Elution Separation | Phenol, Glyoxylic acid, Anion exchange resin column | 80.3% (as sodium salt) | US Patent 6,359,172 B1[8] |

Experimental Protocols for Synthesis

The following sections provide detailed experimental methodologies for the synthesis of this compound based on established literature.

Synthesis via Alkaline Condensation of Phenol and Glyoxylic Acid

This protocol is adapted from US Patent 4,337,355.[6]

Materials:

-

Phenol

-

Glyoxylic acid (50% aqueous solution)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Benzene

-

Ethyl acetate

Procedure:

-

In a reaction vessel equipped with a stirrer and temperature control, disperse phenol in an aqueous solution of sodium hydroxide.

-

Add a 50% aqueous solution of glyoxylic acid to the reaction mixture.

-

Maintain the reaction temperature between 40°C and 70°C for a sufficient duration to ensure complete reaction.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Extract the unreacted phenol from the aqueous layer using benzene.

-

Extract the 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid from the aqueous layer using ethyl acetate.

-

Combine the ethyl acetate extracts and remove the solvent by distillation to yield the crystalline monohydrate.

Expected Yield: Approximately 74%.[6]

Biological Significance and Signaling Pathway

For a long time, the primary interest in 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid was as a synthetic intermediate. However, recent research has unveiled its crucial role in human metabolism. A landmark study published in Nature in 2021 identified 4-hydroxymandelate as a key intermediate in the biosynthesis of coenzyme Q10 (CoQ10).

CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant. The study demonstrated that 4-hydroxymandelate is produced from 4-hydroxyphenylpyruvate through the action of the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL). This discovery has significant implications for understanding the biosynthesis of CoQ10 and may open new avenues for research into related metabolic disorders.

Coenzyme Q10 Biosynthesis Pathway Involving 4-Hydroxymandelate

The following diagram illustrates the position of 4-hydroxymandelate in the CoQ10 biosynthesis pathway.

Caption: Role of 4-Hydroxymandelate in CoQ10 Biosynthesis.

Conclusion

This compound, while lacking a dramatic discovery narrative, has steadily grown in importance within the scientific community. Its journey from a product of laboratory synthesis to a recognized intermediate in a fundamental biological pathway highlights the dynamic nature of scientific exploration. The synthetic routes, particularly the condensation of phenol and glyoxylic acid, have been refined over time to provide efficient access to this valuable compound. The recent elucidation of its role in CoQ10 biosynthesis opens a new chapter in its scientific story, promising further research into its metabolic significance and potential therapeutic applications. This guide provides a solid foundation for professionals seeking to understand and utilize this multifaceted molecule.

References

- 1. This compound | C8H10O5 | CID 12677290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for p-Hydroxymandelic acid (HMDB0000822) [hmdb.ca]

- 4. Mandelic acid - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 7. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]

- 8. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxymandelic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-hydroxymandelic acid monohydrate, a key intermediate in the pharmaceutical and fine chemical industries.[1] This document outlines its fundamental characteristics, methods for its characterization, and relevant chemical pathways.

Core Physical and Chemical Properties

4-Hydroxymandelic acid monohydrate is an organic compound that is a derivative of mandelic acid.[2] It is commonly found as a white to off-white or pink/pale brown crystalline solid.[2][3] The monohydrate form contains one molecule of water per molecule of 4-hydroxymandelic acid, which can influence its stability and solubility.[2]

Table 1: Summary of Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₅ | [2][4] |

| Molecular Weight | 186.16 g/mol | [2][4] |

| Melting Point | 82-85 °C (lit.) | [5][6][7] |

| Appearance | White to off-white, pink, or pale brown solid | [2][3] |

| Solubility | Soluble in water.[2][5] Slightly soluble in DMSO and Methanol. | [4] |

| pKa (Strongest Acidic) | 3.3 (Predicted) | [8] |

| Stability | Stable under normal conditions. | [3] |

| Storage | Recommended to be stored refrigerated under an inert gas (nitrogen or Argon) at 2–8 °C. | [3][4] |

| InChI Key | ATPBHLAWGXOMOR-UHFFFAOYSA-N | [9] |

| CAS Number | 184901-84-6 | [5][10] |

Experimental Protocols

The characterization of 4-hydroxymandelic acid monohydrate involves several standard analytical techniques to determine its physical and chemical properties.

2.1. Melting Point Determination

-

Methodology: The melting point is determined using a standard melting point apparatus. A small, dry sample of the crystalline solid is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded. For 4-hydroxymandelic acid monohydrate, a literature value of 82-85 °C is expected.[5][6][7]

2.2. Solubility Assessment

-

Methodology: A qualitative assessment of solubility can be performed by adding a small amount of 4-hydroxymandelic acid monohydrate to a test tube containing a specific solvent (e.g., water, DMSO, methanol). The mixture is agitated, and the degree to which the solid dissolves is observed. For quantitative analysis, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solid is then determined by techniques such as gravimetric analysis after solvent evaporation or by spectroscopic methods. The compound is noted to be soluble in water.[2][5]

2.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Proton NMR spectroscopy is used to identify the hydrogen atoms in the molecule. A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed. For 4-hydroxymandelic acid, characteristic peaks would be observed for the aromatic protons, the methine proton, and the hydroxyl/carboxylic acid protons.[9]

-

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Methodology: IR spectroscopy is used to identify the functional groups present in the molecule. A sample is prepared (e.g., as a KBr pellet or a thin film) and analyzed. The resulting spectrum will show absorption bands corresponding to O-H (hydroxyl and carboxylic acid), C=O (carboxylic acid), and C-O bonds, as well as aromatic C-H and C=C vibrations.

-

-

Mass Spectrometry (MS):

-

Methodology: Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. Techniques like Electrospray Ionization (ESI) can be used. The mass spectrum will show a peak corresponding to the molecular ion and other fragment ions, which helps in confirming the structure.

-

2.4. Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Methodology: HPLC is a standard method for assessing the purity of 4-hydroxymandelic acid monohydrate. A solution of the sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column). A mobile phase (a mixture of solvents like acetonitrile and water with a modifier like formic acid) is used to elute the compound. The purity is determined by the relative area of the main peak in the chromatogram.

Visualizations

3.1. Synthesis and Purification Workflow

The following diagram illustrates a common synthetic route for 4-hydroxymandelic acid, involving the reaction of phenol with glyoxylic acid, followed by extraction and purification steps.[10][11]

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 184901-84-6: DL-4-hydroxymandelic acid monohydrate [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [amp.chemicalbook.com]

- 5. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE | 7198-10-9 [chemicalbook.com]

- 8. Human Metabolome Database: Showing metabocard for p-Hydroxymandelic acid (HMDB0000822) [hmdb.ca]

- 9. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE(7198-10-9) 1H NMR [m.chemicalbook.com]

- 10. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 11. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate (CAS: 184901-84-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, a key chemical intermediate with significant applications in the pharmaceutical and biotechnology sectors. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance, particularly its role in the human Coenzyme Q10 (CoQ10) biosynthesis pathway. The information is presented to support and guide research and development activities involving this versatile compound.

Introduction

This compound, registered under CAS number 184901-84-6, is an aromatic alpha-hydroxy acid. It is also widely known by its synonyms, 4-Hydroxymandelic acid monohydrate and DL-4-hydroxymandelic acid monohydrate. The presence of a chiral center, a hydroxyl group, and a carboxylic acid moiety makes it a valuable building block in organic synthesis. Its primary utility lies in its role as a precursor for various pharmaceuticals, most notably the beta-blocker atenolol, and as a subject of study in metabolic pathways.[1][2] This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 184901-84-6 | [1] |

| Molecular Formula | C₈H₁₀O₅ | [3] |

| Molecular Weight | 186.16 g/mol | [3] |

| Appearance | White to light red crystalline powder | [4] |

| Melting Point | 82-90 °C | [5] |

| Solubility | Soluble in water. Sparingly soluble in DMSO, slightly soluble in Methanol. | [6] |

| pKa (Strongest Acidic) | ~3.3 | [7] |

Table 2: Spectral Data

| Spectrum Type | Key Data Points | Reference(s) |

| ¹H NMR (DMSO-d₆) | δ ~7.20 (d, 2H, Ar-H), δ ~6.73 (d, 2H, Ar-H), δ ~4.90 (s, 1H, CH-OH) | [8] |

| ¹³C NMR | Data available in spectral databases. | [9] |

| Mass Spectrometry (LC-ESI-QQ, NEGATIVE) | Precursor Adduct [M-H]⁻: 167 | [9] |

Biological Significance and Signaling Pathways

Recent research has elucidated a significant role for 4-hydroxymandelic acid (4-HMA) as a key intermediate in the human biosynthesis of Coenzyme Q10 (CoQ10).[10][11][12] CoQ10 is a vital component of the electron transport chain and a potent antioxidant.[13]

Coenzyme Q10 (CoQ10) Biosynthesis Pathway

In human cells, 4-HMA is synthesized from 4-hydroxyphenylpyruvate (4-HPPA), a metabolite of tyrosine. This conversion is catalyzed by the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL).[10][11][12] Subsequently, 4-HMA is a precursor to 4-hydroxybenzoate (4-HB), which serves as the headgroup for CoQ10. This pathway represents a non-canonical route of tyrosine catabolism.[12] The discovery of this pathway provides critical insights into the function of HPDL and the metabolic origins of CoQ10.[10][14]

Experimental Protocols

Chemical Synthesis: Condensation of Phenol and Glyoxylic Acid

A common and scalable method for the synthesis of 4-hydroxymandelic acid involves the condensation of phenol with glyoxylic acid in an alkaline aqueous medium.[1][15]

Materials:

-

Phenol

-

Glyoxylic acid monohydrate

-

Sodium hydroxide (or other suitable alkali)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Water

Procedure:

-

Prepare an alkaline solution of phenol in water. The molar ratio of glyoxylic acid to phenol is typically in the range of 1:1.2 to 1:3.5.[15]

-

Cool the reaction mixture to a temperature between 40°C and 70°C.[15]

-

Slowly add an aqueous solution of glyoxylic acid to the phenol solution while maintaining the temperature.

-

Allow the reaction to proceed for several hours with stirring.

-

After the reaction is complete, cool the mixture and acidify it to a pH of 1-3 with hydrochloric acid.[16]

-

Extract the product from the aqueous phase using an organic solvent such as ethyl acetate.[16]

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Yields for this type of synthesis are reported to be in the range of 76-80%.[2]

Biotechnological Synthesis via Fermentation

Engineered microorganisms, such as Saccharomyces cerevisiae and Escherichia coli, have been developed for the sustainable production of 4-hydroxymandelic acid from renewable feedstocks like glucose.[17][18]

General Workflow:

-

Strain Engineering: A host organism (e.g., E. coli) is genetically modified to express a 4-hydroxymandelate synthase (HmaS) enzyme, often from a bacterial source like Amycolatopsis orientalis.[17][18] The metabolic pathways are often further engineered to increase the precursor supply of 4-hydroxyphenylpyruvate (4-HPPA) and reduce competing pathways.[17][18]

-

Fermentation: The engineered strain is cultivated in a suitable fermentation medium containing a carbon source (e.g., glucose and xylose).[18] The fermentation is carried out under controlled conditions of temperature, pH, and aeration.

-

Product Recovery: After fermentation, the 4-hydroxymandelic acid is recovered from the culture broth. This typically involves separating the biomass, followed by extraction and purification steps.

Fed-batch fermentation with engineered E. coli has been reported to produce up to 15.8 g/L of 4-HMA.[18]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of 4-hydroxymandelic acid and for the chiral separation of its enantiomers.[19][20]

Instrumentation:

-

HPLC system with a UV detector.[19]

-

Chiral stationary phase column (e.g., CHIRALPAK® IC) for enantiomeric separation.[19]

Chromatographic Conditions for Chiral Separation:

-

Column: CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm).[19]

-

Mobile Phase: A suitable mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with an acidic additive (e.g., 0.1% trifluoroacetic acid).[19]

-

Flow Rate: 0.4–1.2 mL/min.[19]

-

Column Temperature: 15–35 °C.[19]

-

Detection Wavelength: 230 nm.[19]

-

Injection Volume: 10 µL.[19]

Sample Preparation:

-

Dissolve the sample in a suitable solvent, such as ethanol.[19]

-

Filter the solution through a 0.45 µm filter before injection.[19]

Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate in the synthesis of atenolol.[1][2] Atenolol is a selective β₁ receptor antagonist used to treat cardiovascular diseases, particularly hypertension. The synthesis of atenolol from 4-hydroxyphenylacetamide, which can be derived from 4-hydroxymandelic acid, is a well-established industrial process.[21]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.

Table 3: Hazard and Precautionary Statements

| GHS Classification | Hazard Statements | Precautionary Statements | Reference(s) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound.[22] The toxicological properties have not been fully investigated.[23]

Conclusion

This compound is a chemical of significant interest due to its fundamental role as a synthetic building block and its newly discovered involvement in human metabolism. This guide has provided a consolidated resource of its physicochemical properties, biological significance, and detailed experimental protocols. This information is intended to be a valuable asset for researchers and developers in the fields of chemistry, biochemistry, and pharmaceutical sciences, facilitating further innovation and application of this important compound.

References

- 1. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 2. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]

- 3. 4-Hydroxymandelic Acid Monohydrate | CymitQuimica [cymitquimica.com]

- 4. DL-4-Hydroxymandelic Acid | 184901-84-6 | TCI AMERICA [tcichemicals.com]

- 5. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [amp.chemicalbook.com]

- 6. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [chemicalbook.com]

- 7. Human Metabolome Database: Showing metabocard for p-Hydroxymandelic acid (HMDB0000822) [hmdb.ca]

- 8. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE(7198-10-9) 1H NMR [m.chemicalbook.com]

- 9. (R)-4-hydroxymandelic acid | C8H8O4 | CID 440639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway [ideas.repec.org]

- 11. The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Coenzyme Q10 Synthesis [flipper.diff.org]

- 14. researchgate.net [researchgate.net]

- 15. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 16. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]

- 17. Engineering of hydroxymandelate synthases and the aromatic amino acid pathway enables de novo biosynthesis of mandelic and 4-hydroxymandelic acid with Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. helixchrom.com [helixchrom.com]

- 21. Sustainable Synthesis of the Active Pharmaceutical Ingredient Atenolol in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate from Phenol and Glyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] The synthesis primarily involves the condensation reaction of phenol and glyoxylic acid. This document details the underlying reaction mechanism, various experimental protocols, and key quantitative data to facilitate reproducible and optimized synthesis.

Reaction Overview and Mechanism

The synthesis of this compound from phenol and glyoxylic acid is a condensation reaction carried out in an aqueous alkaline medium.[3] The reaction proceeds via an electrophilic substitution mechanism where the phenoxide ion, generated in the alkaline medium, acts as a nucleophile attacking the carbonyl carbon of glyoxylic acid. The hydroxyl group of phenol is a strongly activating, ortho- and para-directing substituent, making the phenol ring highly reactive towards electrophiles.[4][5]

The reaction typically yields a mixture of 4-hydroxymandelic acid (the para-substituted product) and 2-hydroxymandelic acid (the ortho-substituted product).[1] The ratio of these isomers is influenced by the reaction conditions.

Reaction Scheme:

Caption: Overall reaction for the synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid.

The mechanism, analogous to the condensation of guaiacol with glyoxylic acid, involves the formation of a phenoxide ion in an alkaline medium, which then attacks the glyoxylic acid.[6]

Caption: Simplified reaction mechanism for the formation of 4-hydroxymandelic acid.

Experimental Protocols

Several methods for the synthesis of this compound have been reported, with variations in catalysts, reaction temperature, and workup procedures. Below are detailed protocols from cited literature.

Alkaline Condensation Method

This method utilizes an alkali such as sodium hydroxide or potassium hydroxide to catalyze the reaction.

Protocol:

-

Reaction Setup: In a reaction vessel, dissolve phenol in an aqueous solution of an alkali (e.g., sodium hydroxide). The molar ratio of glyoxylic acid to phenol to alkali is typically in the range of 1:1.2-3.5:1.2-4.[7]

-

Addition of Glyoxylic Acid: Slowly add an aqueous solution of glyoxylic acid to the alkaline phenol solution. Maintain the reaction temperature between 40°C and 70°C.[7] Some procedures suggest a lower temperature of no higher than 30°C for similar reactions.[3]

-

Reaction Monitoring: Stir the reaction mixture for a specified period, typically several hours, until the reaction is complete.[7]

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 1-2.[8]

-

Extract the unreacted phenol with a suitable organic solvent like benzene or ethyl acetate.[7]

-

Extract the aqueous layer multiple times with ethyl acetate to isolate the product.[7][9]

-

Combine the organic extracts and distill off the solvent to obtain the crystalline product, 4-hydroxymandelic acid monohydrate.[7] The purity of the obtained crystal is generally high.[7]

-

Anion Exchange Resin Catalyzed Method

This method employs an anion exchange resin as a catalyst, which can simplify the workup procedure.

Protocol:

-

Reaction Setup: Mix an aqueous solution of 50 wt% glyoxylic acid, phenol, and an anion exchange resin (e.g., Dowex-1 chloride form) in water.[9]

-

pH Adjustment and Reaction: Adjust the pH of the mixture to 8 with an aqueous solution of 50 wt% caustic soda and stir at 50°C for 3 hours.[9]

-

Workup and Isolation:

-

After the reaction, filter the mixture to remove the resin.

-

Adjust the filtrate to pH 6.5 with 1N hydrochloric acid and extract the unreacted phenol with ethyl acetate.[9]

-

Concentrate the aqueous solution by heating.

-

Add 35% hydrochloric acid to the concentrate and extract the synthesized 4-hydroxymandelic acid with ethyl acetate.[9]

-

Repeat the extraction process multiple times.

-

Combine the organic extracts and evaporate the solvent under vacuum to obtain off-white 4-hydroxy mandelic acid monohydrate.[9]

-

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis methods.

Table 1: Reaction Conditions and Yields

| Parameter | Alkaline Condensation[7] | Anion Exchange Resin[9] | Alkaline Condensation[3] |

| Reactants | Phenol, Glyoxylic Acid | Phenol, Glyoxylic Acid | Phenol, Glyoxylic Acid |

| Catalyst | Sodium Hydroxide | Dowex-1 Chloride Form | Alkali |

| Molar Ratio (Glyoxylic Acid:Phenol:Alkali) | 1:1.2-3.5:1.2-4 | - | - |

| Temperature | 40-70°C | 50°C | ≤ 30°C |

| Reaction Time | 2 hours | 3 hours | - |

| Yield | 74% (based on glyoxylic acid) | 80 mol% | 77% (based on glyoxylic acid) |

| Product Purity | High | ≥ 98% | - |

| Melting Point | 100-105°C | 82-84°C (decomposes) | - |

Experimental Workflow Visualization

The following diagrams illustrate the general experimental workflows for the synthesis and purification of this compound.

Caption: General experimental workflow for alkaline condensation synthesis.

Conclusion

The synthesis of this compound from phenol and glyoxylic acid is a well-established process with multiple effective protocols. The choice of method may depend on the desired scale, purity requirements, and available equipment. The alkaline condensation method offers high yields and purity, while the use of an anion exchange resin can simplify the purification process. Careful control of reaction parameters such as temperature, pH, and molar ratios is crucial for optimizing the yield and selectivity of the desired para-isomer. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this important chemical intermediate.

References

- 1. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Phenol? [synapse.patsnap.com]

- 5. 17.10 Reactions of Phenols - Organic Chemistry | OpenStax [openstax.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 8. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]

- 9. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Data of 4-Hydroxymandelic Acid Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxymandelic acid monohydrate (C₈H₈O₄·H₂O), a key intermediate in the synthesis of pharmaceuticals such as atenolol. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for 4-hydroxymandelic acid are presented below.

The proton NMR spectrum of DL-4-hydroxymandelic acid monohydrate reveals the chemical environment of the hydrogen atoms in the molecule.

| Assignment | Chemical Shift (δ, ppm) | Solvent |

| Aromatic H | 7.203 | DMSO-d₆ |

| Aromatic H | 6.729 | DMSO-d₆ |

| Methine H (-CHOH) | 4.903 | DMSO-d₆ |

Table 1: ¹H NMR Chemical Shifts for DL-4-Hydroxymandelic Acid Monohydrate.[1]

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The following data is for (R)-4-hydroxymandelic acid, which is expected to be very similar to the DL-monohydrate form.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 170-180 |

| Aromatic C-OH | 150-160 |

| Aromatic C | 110-130 |

| Methine C (-CHOH) | 70-80 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxymandelic Acid.

A general protocol for obtaining NMR spectra of a solid sample like 4-hydroxymandelic acid monohydrate is as follows:

-

Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[2][3] Ensure the solid is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition :

-

Tune and lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise. This requires a larger sample amount (50-100 mg) and longer acquisition times.[3]

-

-

Data Processing : Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Based on the structure of 4-hydroxymandelic acid monohydrate, the following characteristic IR absorption peaks are expected.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3550 - 3200 | O-H (Alcohol/Phenol & Water) | Stretch | Strong, Broad |

| 3000 - 2500 | O-H (Carboxylic Acid) | Stretch | Strong, Very Broad |

| ~3030 | C-H (Aromatic) | Stretch | Variable |

| 1780 - 1710 | C=O (Carboxylic Acid) | Stretch | Strong |

| 1700 - 1500 | C=C (Aromatic) | Bending | Medium |

| 1320 - 1000 | C-O (Alcohol/Carboxylic Acid) | Stretch | Strong |

Table 3: Predicted IR Absorption Frequencies for 4-Hydroxymandelic Acid Monohydrate.[4][5][6][7][8]

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid samples.

-

Background Spectrum : Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application : Place a small amount of the solid 4-hydroxymandelic acid monohydrate onto the ATR crystal.[9]

-

Apply Pressure : Use the pressure arm to ensure good contact between the sample and the crystal.[10]

-

Data Acquisition : Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

For 4-hydroxymandelic acid (anhydrous molecular weight: 168.15 g/mol ), the following ions and fragments would be expected in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum.

| m/z | Proposed Fragment/Ion |

| 168 | [M]⁺ (Molecular Ion) |

| 167 | [M-H]⁻ |

| 123 | [M - COOH]⁺ |

| 107 | [C₇H₇O]⁺ (hydroxytropylium ion) |

| 93 | [C₆H₅O]⁺ (phenoxide ion) |

Table 4: Predicted m/z Values for Major Fragments of 4-Hydroxymandelic Acid.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that separates components of a mixture before they are introduced into the mass spectrometer.

-

Sample Preparation : Dissolve a small amount of 4-hydroxymandelic acid monohydrate in a suitable solvent compatible with the LC mobile phase (e.g., a mixture of water and acetonitrile or methanol) to a concentration of approximately 1 µg/mL to 1 mg/mL.[11]

-

Chromatographic Separation :

-

Inject the sample onto an appropriate LC column (e.g., a C18 reversed-phase column).

-

Elute the sample using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from any impurities.

-

-

Ionization : The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for polar molecules like 4-hydroxymandelic acid.

-

Mass Analysis :

-

The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap).

-

A full scan mass spectrum is acquired to determine the m/z of the molecular ion.

-

-

Tandem MS (MS/MS) for Fragmentation : To obtain structural information, the molecular ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed to produce a tandem mass spectrum.[12]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE(7198-10-9) 1H NMR spectrum [chemicalbook.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. agilent.com [agilent.com]

- 11. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uab.edu [uab.edu]

An In-depth Technical Guide to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, also known as 4-hydroxymandelic acid monohydrate, is a key organic compound with significant applications in the pharmaceutical and fine chemical industries. Its structure, featuring a para-substituted phenolic ring, a carboxylic acid, and an alpha-hydroxyl group, makes it a versatile chiral building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis and purification protocols, analytical characterization, and biological significance.

Chemical and Physical Properties

This compound is a white to light red crystalline solid.[1] The presence of polar functional groups, including two hydroxyl groups and a carboxylic acid, renders it soluble in water and other polar organic solvents.[2]

Quantitative Data

The key physicochemical properties of this compound and its anhydrous form are summarized in the table below.

| Property | Value | Notes |

| Molecular Formula | C₈H₁₀O₅ | For the monohydrate. |

| Molecular Weight | 186.16 g/mol | For the monohydrate.[3] |

| IUPAC Name | 2-hydroxy-2-(4-hydroxyphenyl)acetic acid;hydrate | [3] |

| Synonyms | 4-Hydroxymandelic acid monohydrate, DL-α,4-Dihydroxyphenylacetic acid monohydrate | [1][3] |

| CAS Number | 184901-84-6 | For the monohydrate.[3] |

| Melting Point | 82-85 °C | For the monohydrate.[4] |

| pKa (Strongest Acidic) | ~3.3 | Predicted for the anhydrous form. The pKa of the hydrate is not expected to differ significantly.[5] |

| Solubility | Soluble in water. | [2] |

Synthesis and Purification

The primary synthetic route to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is the condensation of phenol with glyoxylic acid.[3][6] This reaction is typically carried out in an aqueous medium. The monohydrate can then be obtained through crystallization from water.

Synthesis Workflow

Experimental Protocol: Synthesis

A representative laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a suitable reaction vessel, dissolve phenol (1.1 to 5 equivalents) in water.

-

Addition of Glyoxylic Acid: To the stirred solution, add a 50% aqueous solution of glyoxylic acid (1 equivalent).

-

Reaction: Heat the mixture to 40-70 °C and maintain stirring for several hours until the reaction is complete (monitor by TLC or HPLC).

-

Workup: Cool the reaction mixture to room temperature. Acidify the solution to a pH of 1-3 with a suitable acid (e.g., hydrochloric acid).

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate to isolate the crude 4-hydroxymandelic acid.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

-

Hydrate Formation: Dissolve the purified 4-hydroxymandelic acid in a minimal amount of hot water. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the monohydrate.

-

Isolation: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Analytical Characterization

A comprehensive analytical approach is essential for confirming the structure and purity of this compound.

Analytical Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Typical parameters include a spectral width of 0 to 200 ppm and a sufficient number of scans.

Spectral Interpretation:

| ¹H NMR (in DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | ~7.20 | d | 2H, ortho to -CH(OH)COOH |

| Aromatic Protons | ~6.73 | d | 2H, ortho to -OH |

| Methine Proton | ~4.90 | s | 1H, -CH(OH) |

Note: The chemical shifts of the acidic proton (COOH) and the two hydroxyl protons (-OH) are often broad and their positions can vary depending on concentration and residual water in the solvent.

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~175 | -COOH |

| Aromatic Carbon | ~157 | C-OH |

| Aromatic Carbons | ~128 | CH (ortho to -CH(OH)COOH) |

| Aromatic Carbon | ~128 | C-CH(OH)COOH |

| Aromatic Carbons | ~115 | CH (ortho to -OH) |

| Methine Carbon | ~72 | -CH(OH) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

Spectral Interpretation:

| Wavenumber (cm⁻¹) | Vibration |

| 3500-3200 (broad) | O-H stretch (phenolic, alcoholic, and water of hydration) |

| 3300-2500 (very broad) | O-H stretch (carboxylic acid) |

| ~1700 (strong) | C=O stretch (carboxylic acid) |

| 1610, 1515, 1450 | C=C stretch (aromatic ring) |

| ~1230 | C-O stretch (phenol and alcohol) |

Mass Spectrometry (MS)

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is suitable for this compound due to the acidic proton.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement.

Fragmentation Pattern:

In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ is expected at an m/z corresponding to the anhydrous form (C₈H₇O₄⁻, exact mass: 167.03). Fragmentation may involve the loss of CO₂ (44 Da) from the carboxylate group and the loss of H₂O (18 Da).

Biological Significance

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is a metabolite in the tyrosine metabolism pathway and has been identified as a key intermediate in the biosynthesis of Coenzyme Q10 (CoQ10) in humans.[2][5][7]

Role in Coenzyme Q10 Biosynthesis

In this pathway, the enzyme 4-hydroxyphenylpyruvate dioxygenase-like (HPDL) catalyzes the conversion of 4-hydroxyphenylpyruvate to 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid.[2][5] This compound is then further metabolized to 4-hydroxybenzoate, a direct precursor to the benzoquinone headgroup of CoQ10.[2] Deficiencies in this pathway have been linked to certain neurological disorders, highlighting the importance of this metabolite.[2][6] Its role as a crucial intermediate makes it a compound of interest for research into metabolic disorders and potential therapeutic interventions.

References

- 1. Metabolism of l-Tyrosine to 4-Hydroxybenzaldehyde and 3-Bromo-4-Hydroxybenzaldehyde by Chloroplast-containing Fractions of Odonthalia floccosa (Esp.) Falk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel Enzyme in CoQ10 Biosynthesis Pathway as a Novel Target to Treat Neurological Diseases - NYU TOV Licensing [license.tov.med.nyu.edu]

- 3. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

In-Depth Technical Guide on the Biological Activities of 4-Hydroxymandelic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxymandelic acid, a metabolite of tyrosine and a precursor in the synthesis of various pharmaceuticals, serves as a foundational scaffold for the development of novel bioactive compounds.[1] This technical guide provides a comprehensive overview of the biological activities of 4-hydroxymandelic acid and its derivatives, with a focus on their antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to support ongoing research and drug development efforts in this area.

Introduction

4-Hydroxymandelic acid is a simple phenolic acid that has garnered interest in medicinal chemistry due to its versatile chemical structure, which allows for the synthesis of a wide array of derivatives, including esters and amides.[2][3] These modifications can significantly alter the parent molecule's physicochemical properties, leading to a broad spectrum of biological activities. The inherent phenolic hydroxyl group and the carboxylic acid moiety provide opportunities for structural modifications that can enhance potency and selectivity for various biological targets. This guide explores the current understanding of the biological potential of these derivatives.

Biological Activities and Quantitative Data

The biological activities of 4-hydroxymandelic acid derivatives are diverse, ranging from antioxidant and antimicrobial to anti-inflammatory and anticancer effects. This section summarizes the available quantitative data for these activities.

Antioxidant Activity

The antioxidant properties of 4-hydroxymandelic acid and its derivatives are attributed to their ability to scavenge free radicals. The presence of the phenolic hydroxyl group is crucial for this activity.

Table 1: Antioxidant Activity of 4-Hydroxymandelic Acid Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 3,4-Dihydroxymandelic acid | DPPH Radical Scavenging | > Ascorbic Acid, Tocopherol, BHT (4-fold higher activity) | [1] |

| 3,4-Dihydroxymandelic acid | Superoxide Radical Scavenging | > Ascorbic Acid (5-fold smaller IC50) | [1][4] |

| 4-Hydroxy-3-methoxymandelic acid | DPPH Radical Scavenging | Weaker than 3,4-dihydroxymandelic acid | [5] |

| 4-Hydroxy-3-methoxymandelic acid | ABTS Radical Scavenging | Weaker than 3,4-dihydroxymandelic acid | [5] |

Antimicrobial Activity

Mandelic acid itself is known for its antibacterial properties.[5] Derivatives of 4-hydroxymandelic acid have also been investigated for their potential as antimicrobial agents, particularly against fungal pathogens.

Table 2: Antifungal Activity of 4-Substituted Mandelic Acid Derivatives

| Compound ID | Fungus | EC50 (mg/L) | Reference |

| E13 | Gibberella saubinetii | 20.4 | [6] |

| E6 | Verticillium dahlia | 12.7 | [6] |

| E18 | Sclerotinia sclerotiorum | 8.0 | [6] |

Anti-inflammatory Activity

While direct quantitative data for a wide range of 4-hydroxymandelic acid derivatives is limited, studies on related phenolic compounds suggest potential mechanisms. For instance, 4-hydroxybenzoic acid has been shown to reduce the levels of pro-inflammatory cytokines such as IL-4, IL-6, and TNF-α.[7] This suggests that 4-hydroxymandelic acid derivatives may exert anti-inflammatory effects by modulating cytokine production.

Anticancer Activity

The anticancer potential of 4-hydroxymandelic acid derivatives is an emerging area of research. Studies on structurally related compounds, such as 4-hydroxycoumarin and chalcone derivatives, provide insights into possible mechanisms and efficacy. For example, the chalcone derivative 4-hydroxyderricin has demonstrated potent cytotoxic activities against various human tumor cell lines.[8]

Table 3: Anticancer Activity of a Structurally Related Chalcone Derivative

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4-Hydroxyderricin | HL60 | Leukemia | 5.5 | [8] |

| CRL1579 | Melanoma | 4.8 | [8] | |

| A549 | Lung | 10.2 | [8] | |

| AZ521 | Stomach | 4.2 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 4-hydroxymandelic acid derivatives.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 20 µL of each sample dilution to the wells.

-

Add 180 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Antimicrobial Susceptibility Testing

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the microbial inoculum to each well containing the test compound dilutions.

-

Include a positive control (microorganism without test compound) and a negative control (broth without microorganism).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Anti-inflammatory Activity Assay

-

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

-

Anticancer Activity Assay

-

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

-

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of 4-hydroxymandelic acid derivatives is crucial for their development as therapeutic agents. While direct evidence for many derivatives is still under investigation, insights can be drawn from related phenolic compounds.

Potential Anti-inflammatory Signaling Pathways

Phenolic compounds are known to modulate key inflammatory signaling pathways such as the NF-κB and MAPK pathways. 4-Hydroxybenzoic acid has been shown to influence PI3K/Akt, MAPK3, and STAT3 signaling pathways.[7] It is plausible that 4-hydroxymandelic acid derivatives share similar mechanisms.

Caption: Potential inhibition of the NF-κB signaling pathway by 4-hydroxymandelic acid derivatives.

Potential Anticancer Signaling Pathways (Apoptosis Induction)

The anticancer activity of some phenolic compounds is mediated through the induction of apoptosis. This can occur via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases.[8]

Caption: General overview of intrinsic and extrinsic apoptosis pathways potentially activated by 4-hydroxymandelic acid derivatives.

General Experimental Workflow for Biological Evaluation

A systematic approach is essential for the comprehensive evaluation of the biological activities of newly synthesized 4-hydroxymandelic acid derivatives.

Caption: A typical workflow for the synthesis and biological evaluation of 4-hydroxymandelic acid derivatives.

Conclusion and Future Directions

4-Hydroxymandelic acid derivatives represent a promising class of compounds with a wide range of potential biological activities. The available data, particularly in the areas of antioxidant and antifungal effects, highlight their potential for further investigation. However, there is a clear need for more extensive research to fully elucidate their anti-inflammatory and anticancer properties. Future studies should focus on the synthesis of diverse libraries of 4-hydroxymandelic acid esters and amides and their systematic evaluation in a battery of biological assays to establish clear structure-activity relationships. Furthermore, in-depth mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be crucial for the rational design and development of novel therapeutic agents based on the 4-hydroxymandelic acid scaffold.

References

- 1. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 2. Differential effects, on oncogenic pathway signalling, by derivatives of the HNF4 α inhibitor BI6015 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of hydroxycinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Hydroxyderricin from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Pivotal Role of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate in Organic Synthesis and Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, a versatile building block in organic chemistry. Widely known in the scientific community as 4-Hydroxymandelic acid monohydrate, this compound serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document outlines its chemical properties, synthesis, and key applications, supported by experimental protocols and quantitative data.

Core Chemical and Physical Properties

This compound is a phenolic acid belonging to the family of organic acids. It typically appears as a colorless crystalline solid or a light red powder.[1][2] The presence of both a hydroxyl and a carboxylic acid functional group makes it a valuable precursor in various synthetic pathways.

| Property | Value | References |

| Molecular Formula | C₈H₁₀O₅ (hydrate) | [2] |

| Molar Mass | 186.16 g/mol (hydrate) | [3] |

| Melting Point | 82-84 °C (decomposes) | [4] |

| Solubility | Good solubility in water and some organic solvents. | [1] |

| CAS Number | 184901-84-6 (hydrate), 1198-84-1 (anhydrous) | [2] |

Synthesis of this compound

The primary route for synthesizing 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is the condensation reaction between phenol and glyoxylic acid.[2] This reaction is typically carried out in an aqueous medium under alkaline conditions.

Experimental Protocol: Synthesis via Phenol and Glyoxylic Acid Condensation

This protocol is a generalized procedure based on common methodologies described in the literature.[4][5]

Materials:

-

Phenol

-

Glyoxylic acid monohydrate

-

Sodium hydroxide (or other base)

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Water

Procedure:

-

In a reaction vessel, dissolve phenol in an aqueous solution of sodium hydroxide.

-

Cool the mixture and slowly add an aqueous solution of glyoxylic acid monohydrate while maintaining a controlled temperature, typically between 40°C and 70°C.[6]

-

The reaction is stirred for several hours to ensure completion. The progress can be monitored by techniques like TLC or HPLC.

-

After the reaction, the mixture is cooled, and unreacted phenol can be removed by extraction with a suitable organic solvent.

-

The aqueous layer is then acidified with hydrochloric acid to a pH of 1-3 to precipitate the product.[4]

-

The crude 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is then extracted using ethyl acetate.

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization from a water-alcohol mixture to obtain the monohydrate form.[4]

Yields: Reported yields for this synthesis vary, with some processes achieving up to 80 mol% or higher.[4][5]

Key Reactions and Applications in Organic Synthesis

This compound is a valuable intermediate due to its reactive hydroxyl and carboxylic acid groups. These functional groups allow for a variety of subsequent chemical transformations.

Esterification

The carboxylic acid group can be readily esterified under acidic conditions.

This is a standard protocol for the esterification of carboxylic acids.[7]

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve this compound in an excess of the desired anhydrous alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

-

Purify the product by distillation or chromatography.

Reduction to 4-Hydroxyphenylacetic Acid

The benzylic hydroxyl group can be reduced to a methylene group, yielding 4-Hydroxyphenylacetic acid, another important synthetic intermediate.

This protocol describes a common method for the reduction of the benzylic alcohol.[6]

Materials:

-

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid monohydrate

-

Palladium on carbon (5% Pd/C) catalyst

-

Acetic acid (solvent)

-

Hydrogen gas

Procedure:

-

Dissolve 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid monohydrate in acetic acid containing a small amount of water.

-

Add the 5% Pd/C catalyst to the solution.

-

Carry out the catalytic reduction in a hydrogenation apparatus under a hydrogen atmosphere (e.g., 4 kg/cm ²) at an elevated temperature (e.g., 85-90°C) for several hours.[6]

-

After the reaction is complete, cool the mixture and filter to remove the catalyst.

-

The solvent is then removed, and the resulting 4-Hydroxyphenylacetic acid can be purified by crystallization.

Role in Drug Development

This compound is a key starting material for the synthesis of several pharmaceutical compounds.

Synthesis of Atenolol

Atenolol, a widely used beta-blocker for treating hypertension, is synthesized from an intermediate derived from 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid.[2][8][9] The synthesis involves the conversion of 4-hydroxyphenylacetic acid (obtained from the reduction of 4-hydroxymandelic acid) to its amide, followed by reaction with epichlorohydrin and subsequent reaction with isopropylamine.[10][11]

Synthesis of Vanillylmandelic Acid (VMA)

Vanillylmandelic acid (VMA) is a metabolite of catecholamines and a biomarker for certain tumors.[12] The synthesis of VMA can be achieved through the condensation of guaiacol with glyoxylic acid, a reaction analogous to the synthesis of 4-hydroxymandelic acid from phenol.[12]

Biological Significance and Metabolic Pathways

While not a central signaling molecule itself, 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid (4-hydroxymandelic acid) is involved in microbial and mammalian metabolism. In some bacteria, it is an intermediate in the degradation pathway of mandelic acid.[13] In humans, it is synthesized from 4-hydroxyphenylpyruvate, a catabolite of tyrosine, and is a precursor for the biosynthesis of the quinone headgroup of Coenzyme Q10.[14]

Quantitative Data Summary

| Spectroscopic Data | Chemical Shift (δ ppm) / m/z | Reference |

| ¹H NMR (DMSO-d₆) | 7.20 (d, 2H, Ar-H), 6.73 (d, 2H, Ar-H), 4.90 (s, 1H, CH-OH) | [15] |

| ¹³C NMR | Data not readily available in summarized format | |

| Mass Spectrometry (LC-MS) | Precursor [M-H]⁻: 167 | [3] |

Conclusion

This compound, or 4-Hydroxymandelic acid monohydrate, is a cornerstone intermediate in organic synthesis with significant implications for the pharmaceutical industry. Its straightforward synthesis from readily available starting materials and the versatility of its functional groups make it an economically and chemically attractive building block. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule.

References

- 1. chembk.com [chembk.com]

- 2. 4-Hydroxymandelic acid - Wikipedia [en.wikipedia.org]

- 3. (R)-4-hydroxymandelic acid | C8H8O4 | CID 440639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]

- 5. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]

- 6. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. atenolol | PPTX [slideshare.net]

- 10. ATENOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. jocpr.com [jocpr.com]

- 12. Vanillylmandelic acid - Wikipedia [en.wikipedia.org]

- 13. Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa [pubmed.ncbi.nlm.nih.gov]

- 14. The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DL-4-HYDROXYMANDELIC ACID MONOHYDRATE(7198-10-9) 1H NMR spectrum [chemicalbook.com]

Unveiling the Natural Occurrence and Bioactivity of 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and biological activities of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, commonly known as 4-hydroxymandelic acid. Particular focus is given to its naturally occurring enantiomer, (R)-(-)-p-hydroxymandelic acid (pisolithin B), an antifungal metabolite produced by the ectomycorrhizal fungus Pisolithus arhizus. This document details the biosynthetic pathways, experimental protocols for isolation and analysis, and explores the current understanding of its mechanism of action, including its impact on fungal cell membrane integrity. While the hydrate form is often encountered during isolation, this guide primarily addresses the properties and activities of the parent compound, which is the subject of the available scientific literature.

Natural Occurrence

The primary documented natural source of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is the ectomycorrhizal fungus Pisolithus arhizus.[1] This fungus produces the biologically active enantiomer, (R)-(-)-p-hydroxymandelic acid, which has been given the trivial name pisolithin B.[1] This compound is secreted into the liquid culture medium of the fungus.[1]

Beyond its fungal origin, 4-hydroxymandelic acid is also a known human metabolite. It is an intermediate in the biosynthesis of Coenzyme Q10 and is derived from the catabolism of tyrosine.[2] The compound can be detected in human urine.

While the query specified the hydrate form, scientific literature predominantly focuses on the anhydrous compound. The hydrate of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid typically forms upon crystallization from aqueous solutions during its isolation and purification.[3]

Biosynthesis

The biosynthesis of 4-hydroxymandelic acid originates from the aromatic amino acid tyrosine. In humans, the pathway involves the conversion of 4-hydroxyphenylpyruvate, a catabolite of tyrosine, to 4-hydroxymandelic acid. This reaction is catalyzed by the enzyme 4-hydroxyphenylpyruvate dioxygenase-like (HPDL).[2]

In microorganisms, a similar pathway exists. For instance, in the bacterium Amycolatopsis orientalis, the enzyme hydroxymandelate synthase (HmaS) facilitates the conversion of 4-hydroxyphenylpyruvate to 4-hydroxymandelic acid.[4] Another biosynthetic route has been identified in Pseudomonas convexa, which can convert mandelic acid into 4-hydroxymandelic acid.

Caption: Biosynthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid.

Biological Activity and Mechanism of Action

(R)-(-)-p-hydroxymandelic acid (pisolithin B) exhibits notable antifungal properties against a range of phytopathogenic fungi.[1][5] The primary mechanism of its antifungal action is believed to be the disruption of fungal cell membrane integrity and cell turgor.[1][3] This leads to the leakage of intracellular components and ultimately, fungal cell death.

While the precise signaling cascade initiated by 4-hydroxymandelic acid in fungi is not yet fully elucidated, the disruption of the cell membrane is a key event. This action is characteristic of many antimicrobial compounds that interfere with the physical structure and function of the cell membrane.

A related compound, 4-hydroxyphenylacetic acid, has been shown to exert antithrombotic effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a crucial regulator of cell growth, proliferation, and survival in many organisms, including fungi. While it is plausible that 4-hydroxymandelic acid could also modulate this pathway, further research is required to establish a direct link to its antifungal activity.

Caption: Proposed antifungal mechanism of action.

Quantitative Data

The antifungal efficacy of (R)-(-)-p-hydroxymandelic acid (pisolithin B) and its analogs have been quantified against various fungal species. The following table summarizes the reported 50% germination inhibition (GI50) values.

| Compound | Fungal Species | GI50 (µg/mL) | Reference |

| (R)-(-)-p-hydroxymandelic acid (pisolithin B) | Truncatella hartigii | 71 | [1] |

| p-hydroxybenzoylformic acid (pisolithin A) | Truncatella hartigii | 67 | [1] |

| Racemic p-hydroxymandelic acid | Truncatella hartigii | 59 | [1] |

| (R)-mandelic acid | Truncatella hartigii | 82 | [1] |

| (S)-mandelic acid | Truncatella hartigii | 31 | [1] |

| (S)-(+)-p-hydroxymandelic acid | Truncatella hartigii | 33 | [1] |

Experimental Protocols